ADB-PINACA isomer 4
Description
Properties
Molecular Formula |
C19H28N4O2 |
|---|---|
Molecular Weight |
344.5 |
InChI |
InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25)/t15-/m0/s1 |
InChI Key |
DHGROCCLLLHPHU-HNNXBMFYSA-N |
SMILES |
O=C(N[C@H](C(N)=O)CC(C)C)C1=NN(CCCCC)C2=C1C=CC=C2 |
Synonyms |
(S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Nomenclature, Isomerism, and Chemical Structure of Adb Pinaca Isomer 4
Systematic IUPAC Nomenclature and Chemical Descriptors for ADB-PINACA Isomer 4
This compound is a regioisomer of ADB-PINACA, a synthetic cannabinoid. auburn.edunih.gov Its formal chemical name is (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide. nih.govnih.gov This nomenclature precisely describes the molecular architecture, including the stereochemistry of the chiral center. The compound is built upon a 1-pentyl-1H-indazole-3-carboxamide core. The key distinction for this isomer lies in the amide-linked side chain, which is derived from the amino acid L-leucinamide ((S)-2-amino-4-methylpentanamide), as opposed to the L-tert-leucinamide moiety found in the parent ADB-PINACA compound. nih.govnih.govswgdrug.org
Detailed chemical descriptors provide unambiguous identification for this molecule.
| Chemical Descriptor | Value |
| Systematic IUPAC Name | (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide nih.govnih.gov |
| Molecular Formula | C₁₉H₂₈N₄O₂ nih.govnih.gov |
| Formula Weight | 344.5 g/mol nih.govnih.gov |
| Canonical SMILES | CCCCCN1N=C(C2=CC=CC=C21)C(=O)NC@@HC(=O)N auburn.edunih.gov |
| InChI Key | DHGROCCLLLHPHU-HNNXBMFYSA-N nih.govnih.gov |
Structural Elucidation and Stereochemical Considerations for this compound
The structural characterization of synthetic cannabinoids is essential for their unambiguous identification in forensic and research settings. This involves determining the connectivity of atoms and their spatial arrangement.
This compound possesses a single chiral center located at the alpha-carbon of the leucinamide moiety. nih.govnih.gov The systematic IUPAC name, (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, explicitly defines the absolute configuration at this center as (S). nih.govnih.gov This stereochemistry is derived from the use of the natural amino acid L-leucinamide as a precursor in its synthesis. The (S)-enantiomer is commonly the biologically active form for many carboxamide-type synthetic cannabinoids, exhibiting higher potency at cannabinoid receptors compared to the (R)-enantiomer. swgdrug.orgnih.gov
The biological activity of chiral synthetic cannabinoids is often enantiospecific, with one enantiomer displaying significantly higher potency at the CB1 receptor. nih.gov For indazole-3-carboxamide SCRAs, the (S)-enantiomer, derived from natural L-amino acids, is typically the more potent form. swgdrug.org Therefore, assessing the enantiomeric purity of a sample is critical for predicting its pharmacological effects. Chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are employed to separate and quantify the individual enantiomers. swgdrug.org The predominance of the (S)-enantiomer in seized materials suggests that clandestine syntheses often utilize readily available and inexpensive chiral precursors like L-amino acids. swgdrug.org
Differentiation of this compound from Related Positional and Structural Isomers
The chemical similarity among synthetic cannabinoid isomers presents a significant challenge for forensic laboratories. Differentiation requires robust analytical techniques capable of distinguishing subtle structural variations.
This compound is one of at least four known positional isomers of ADB-PINACA that differ in the structure of the amino acid-derived portion of the molecule. nih.gov While these isomers have the same molecular formula and mass, they can be differentiated using gas chromatography/mass spectrometry (GC/MS). nih.gov A key diagnostic feature in the electron ionization (EI) mass spectrum of the parent ADB-PINACA (containing the tert-leucinamide group) is a fragment ion at m/z 271, which is absent or of very low abundance in the spectra of its positional isomers, including isomer 4. nih.gov
Beyond these positional isomers, differentiation from other structural isomers is also crucial:
Regioisomers: Synthetic cannabinoids based on an indazole core can exist as 1H-indazole or 2H-indazole regioisomers, depending on which nitrogen atom of the indazole ring the alkyl tail is attached to. These can often be distinguished by differences in their GC/MS fragmentation patterns. nih.gov
Structural Analogs: Closely related analogs, such as 5F-ADB-PINACA, differ only by the substitution of a single atom (a fluorine on the pentyl tail). nih.gov Distinguishing between such analogs often requires optimized chromatographic conditions to achieve separation, along with monitoring for unique product ions in tandem mass spectrometry (MS/MS) analysis, as their primary metabolites can themselves be positional isomers. nih.govresearchgate.net
Core Chemical Scaffolds and Substituent Variations in ADB-PINACA Analogs
The vast number of synthetic cannabinoids is a result of systematic modifications to a few core chemical scaffolds. This compound belongs to the indazole-3-carboxamide family, a prevalent and potent class of SCRAs. swgdrug.orgnih.gov The general structure of these compounds can be divided into three main components, each of which can be varied to create new analogs:
Core Scaffold: The central ring system is typically an indazole or an indole (B1671886). For ADB-PINACA and its analogs, this is a 1H-indazole core. swgdrug.org
N1-Substituent (Tail): An alkyl or substituted alkyl chain is attached to the N1 position of the indazole ring. Variations in this "tail" group are common. Examples include a simple pentyl chain (as in ADB-PINACA), a 5-fluoropentyl chain (in 5F-ADB-PINACA), a pent-4-enyl chain (in ADB-4en-PINACA), or a butyl chain (in ADB-BUTINACA). researchgate.netnih.govojp.gov
Amide-Linked Group (Head): A group is attached to the C3-carboxamide of the indazole core. This is almost always derived from an amino acid. Common variations include L-tert-leucinamide (in ADB-PINACA), L-valinamide (in AB-PINACA), L-leucinamide (in this compound), and methyl L-tert-leucinate (in MDMB-PINACA derivatives). nih.govswgdrug.orgrsdjournal.org
These systematic variations create a large library of compounds with potentially different pharmacological and toxicological profiles.
Computational Chemistry Approaches for Isomer Distinction and Conformational Analysis of ADB-PINACA Derivatives
Computational chemistry provides powerful tools to supplement experimental analysis, aiding in the differentiation of isomers and the understanding of structure-activity relationships. For ADB-PINACA derivatives and other synthetic cannabinoids, several computational approaches are utilized.
Molecular Docking and Conformational Analysis: Molecular docking studies are used to model the interaction between a synthetic cannabinoid and its biological target, primarily the cannabinoid receptor 1 (CB1R). nih.gov These models help to predict the binding affinity and orientation of the molecule within the receptor's binding pocket. Conformational analysis reveals the preferred three-dimensional shape of the molecule. Studies on related indazole-3-carboxamide compounds have shown they often adopt a congruent C-shaped geometry, which facilitates a strong steric interaction with the CB1R. nih.gov
Quantum Chemical Calculations: High-level quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to predict various molecular properties. researchgate.netresearchgate.net These methods can calculate theoretical mass spectra, which can then be compared with experimental data to help identify unknown compounds or differentiate between isomers with very similar experimental spectra. researchgate.net
Chemometric Modeling: For isomers that produce nearly identical mass spectra under standard conditions, chemometric or multivariate analysis of the GC/MS data can be a powerful differentiation tool. Techniques like Principal Component Analysis (PCA) can extract subtle, statistically significant differences from the full spectral data, allowing for the classification and identification of specific isomers that cannot be distinguished by visual inspection of the spectra alone.
These computational approaches are becoming increasingly important in forensic science for keeping pace with the rapid emergence of new psychoactive substance isomers.
Synthetic Methodologies and Impurity Profiling of Adb Pinaca Isomer 4
Chemical Synthesis Pathways for ADB-PINACA Isomer 4
The synthesis of indazole-based synthetic cannabinoids like ADB-PINACA and its isomers generally involves the construction of the indazole core and the subsequent attachment of the side chains and the carboxamide linker unodc.org. While a specific, detailed synthesis route solely for this compound is not widely documented in the provided literature, the general synthetic strategies for related indazole carboxamides can be inferred.
A common approach for synthesizing indazole carboxamides involves the reaction of an appropriately substituted indazole core with an amino acid derivative, typically via an amide coupling reaction unodc.orgdiva-portal.org. The indazole core itself is often functionalized with an alkyl chain through an N-alkylation step unodc.org. The position of this alkylation on the indazole ring (N1 or N2) can lead to the formation of different regioisomers researchgate.net.
Key Precursors and Synthetic Intermediates
Based on the general synthesis of indazole carboxamides, key precursors for this compound would likely include a substituted indazole intermediate and a tert-leucine derived component.
A plausible synthetic route could involve:
Functionalized Indazole: An indazole ring substituted with a pentyl chain at a specific nitrogen position (either N1 or N2, depending on the desired isomer). The regioselectivity of this N-alkylation step is critical in determining which isomer is predominantly formed researchgate.net.
Amino Acid Derivative: A derivative of tert-leucine, such as tert-leucinamide or a tert-leucine ester unodc.org. The "ADB" in ADB-PINACA refers to the N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) or tert-leucinamide moiety caymanchem.comcaymanchem.com.
Synthetic intermediates would include the N-alkylated indazole and the activated tert-leucine derivative prior to the amide coupling reaction.
Reaction Mechanisms and Synthetic Yield Optimization Strategies
The key reaction in the formation of the carboxamide linkage is typically an amide coupling reaction between the carboxylic acid or activated carboxylic acid derivative of the indazole core and the amino group of the tert-leucine derivative unodc.org. Various coupling reagents can be employed to facilitate this reaction.
The N-alkylation of the indazole core can involve the reaction of an indazole with a pentyl halide (e.g., 1-bromopentane) in the presence of a base unodc.org. This reaction can yield both N1 and N2 alkylated products, leading to the formation of regioisomers researchgate.net.
Optimizing synthetic yield for a specific isomer like this compound would involve strategies to favor the formation of the desired regioisomer during the N-alkylation step and maximizing the efficiency of the amide coupling. This might include:
Careful selection of reaction conditions (temperature, solvent, base) to control regioselectivity in the N-alkylation.
Using specific catalysts or protecting groups to direct the reaction towards the desired isomer.
Optimizing the stoichiometry and reaction time of the amide coupling to maximize product formation and minimize side reactions.
Employing efficient purification techniques to isolate the desired isomer from the reaction mixture.
Impurity Profiling and Byproduct Characterization from this compound Synthesis
The synthesis of synthetic cannabinoids, particularly in clandestine settings, often results in the formation of various impurities and byproducts nih.gov. Impurity profiling is essential for forensic analysis and understanding the chemical composition of seized materials.
Potential impurities and byproducts from the synthesis of this compound could include:
Regioisomers: The most significant impurities are likely to be other regioisomers of ADB-PINACA resulting from non-regioselective N-alkylation of the indazole core researchgate.net. For example, if the pentyl group attaches to the N2 position instead of the N1 (or vice versa, depending on which is isomer 4), a different isomer is formed.
Unreacted Precursors: Residual starting materials such as the functionalized indazole or the tert-leucine derivative.
Reagents and Solvents: Traces of reagents and solvents used in the synthesis.
Degradation Products: Compounds formed from the decomposition of this compound during or after synthesis.
Side Reaction Products: Other compounds formed from unintended side reactions during the synthesis, such as O-alkylation or alkylation on other nitrogen atoms diva-portal.org.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), are crucial for the identification and characterization of these impurities and byproducts chrom-china.commdpi.com. These techniques allow for the separation of the target compound from other components in the mixture and provide structural information based on their mass fragmentation patterns and retention times chrom-china.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of synthesized compounds and impurities mdpi.comnih.gov.
Isomer-Specific Synthesis and Strategies for Minimizing Isomeric Byproducts
Achieving high purity of a specific isomer like this compound requires strategies to control isomer formation during synthesis. As mentioned earlier, the N-alkylation step is a key point where regioisomers can be generated researchgate.net.
Strategies for isomer-specific synthesis and minimizing undesired isomers include:
Regioselective Synthesis: Developing synthetic routes that inherently favor the formation of the desired regioisomer. This might involve using specific protecting groups or catalysts that direct the alkylation to a particular nitrogen atom on the indazole ring.
Purification Techniques: Implementing effective separation techniques to isolate the desired isomer from the reaction mixture containing other isomers and byproducts. Techniques like preparative chromatography (e.g., HPLC) can be used to achieve high purity of specific isomers chrom-china.com. Chiral separation techniques may also be necessary if the isomer has chiral centers nih.govfrontiersin.org.
The challenge in isomer-specific synthesis lies in the often subtle chemical differences between isomers, which can make their separation difficult chrom-china.com.
Impact of Clandestine Synthesis Routes on Chemical Purity and Composition
Clandestine synthesis of synthetic cannabinoids often occurs in uncontrolled environments with limited access to sophisticated equipment and pure reagents nih.gov. This has a significant impact on the chemical purity and composition of the final product.
Factors contributing to lower purity in clandestine synthesis include:
Lack of Expertise: Limited knowledge of organic chemistry principles and reaction optimization among clandestine chemists can lead to incomplete reactions and the formation of numerous byproducts.
Impure Reagents: The use of impure or contaminated starting materials introduces additional impurities into the final product.
Poor Reaction Control: Inadequate control over reaction parameters such as temperature, reaction time, and stoichiometry can lead to inconsistent product quality and higher levels of impurities.
Limited Purification: Clandestine laboratories often lack the equipment and expertise for effective purification, resulting in products that are mixtures of the target compound, isomers, precursors, and byproducts nih.gov.
Based on a comprehensive search of available scientific literature and analytical databases, detailed experimental data for the specific chemical compound “this compound,” also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-4-carboxamide, is not publicly available.
While extensive analytical data exists for the prevalent regioisomer ADB-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) and its various analogs, the specific characterization data required to generate the requested article on the indazole-4-carboxamide isomer could not be located.
The successful analytical characterization of novel synthetic compounds relies on the availability of purified reference standards, which are then subjected to rigorous analysis. The techniques outlined in the requested article—such as NMR, IR, UV-Vis, HRMS, and GC-MS—are precisely the methods used to elucidate and confirm the structure of such compounds. However, published findings detailing the results of these analyses for this compound are not present in the accessible scientific domain.
Therefore, it is not possible to provide a scientifically accurate and thorough article with the specified data tables and detailed research findings as the foundational information is not available in published sources.
Advanced Analytical Characterization Techniques for Adb Pinaca Isomer 4
Mass Spectrometry Techniques for Identification and Quantification of ADB-PINACA Isomer 4
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)
Liquid chromatography coupled with mass spectrometry is a cornerstone technique for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity. unodc.org Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are particularly powerful. LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection of a tandem mass spectrometer, enabling trace analysis even in complex biological matrices. unodc.org
LC-QTOF-MS provides high-resolution mass spectrometry (HRMS) data, which allows for the determination of the elemental composition of a parent compound and its fragments, aiding in the identification of novel or unknown substances. lcms.czwaters.com For instance, the analysis of related synthetic cannabinoids like ADB-BINACA and ADB-4en-PINACA has been successfully performed using LC-QTOF-MS, demonstrating the utility of this technique for the broader class of compounds. cfsre.orgcfsre.org A developed LC-MS/MS method for the detection of 182 novel psychoactive substances, including ADB-PINACA, highlights the robustness of this approach for comprehensive screening. unipd.it
Below is a table summarizing typical parameters used in LC-MS methods for the analysis of ADB-PINACA and its analogues.
Table 1: Example LC-MS Parameters for Synthetic Cannabinoid Analysis
| Parameter | Method 1 (LC-QTOF-MS for ADB-BINACA) cfsre.org | Method 2 (LC-QTOF-MS for ADB-4en-PINACA) cfsre.org | Method 3 (UHPLC-MS/MS for ADB-PINACA) unipd.it |
|---|---|---|---|
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Waters Acquity UPLC® HSS C18 (150 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) (pH 3.0) | 10 mM Ammonium formate (pH 3.0) | Not specified |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | 0.1% Formic acid in Acetonitrile/Methanol | Not specified |
| Gradient | Initial: 95A:5B; 5A:95B over 13 min | Initial: 95A:5B; 5A:95B over 13 min | Linear gradient over 17 min |
| Flow Rate | 0.7 mL/min | 0.7 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| MS Scan Range | 100-510 Da | 100-510 Da | Multiple Reaction Monitoring (MRM) mode |
Ion Mobility Spectrometry (IMS) for Rapid Differentiation
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. lcms.czwaters.com This provides an additional dimension of separation beyond liquid chromatography and mass-to-charge ratio, which is particularly valuable for distinguishing between isomers. lcms.czwaters.com When coupled with mass spectrometry, IMS can generate a collision cross-section (CCS) value for an ion, which is a robust and characteristic physical property. lcms.czwaters.com
Research has demonstrated that IMS can successfully differentiate isomeric synthetic cannabinoids. lcms.czwaters.com For example, the isomers JWH-015 and JWH-073 were distinguished using their unique CCS values. lcms.czwaters.com More advanced techniques like Structures for Lossless Ion Manipulations (SLIM) high-resolution IMS have been used to separate challenging metabolite isomers of other synthetic cannabinoids, such as JWH-018 and JWH-250. chemrxiv.orgnih.gov This capability is critical for forensic applications where multiple isomers may be present. While specific CCS data for this compound is not widely published, the established success of IMS in separating similar compounds indicates its high potential for the rapid differentiation of ADB-PINACA isomers. chemrxiv.orgnih.gov
Table 2: Example Collision Cross Section (CCS) Values for Isomeric Synthetic Cannabinoid Metabolites
| Compound | Ion Type | CCS (Ų) nih.gov |
|---|---|---|
| JWH-250 metabolite N-4-OH | [M+Na]⁺ | 187.5 |
| JWH-250 metabolite N-5-OH | [M+Na]⁺ | 182.5 |
Chromatographic Separation Methodologies for this compound
Effective chromatographic separation is the foundation for the accurate analysis of isomeric compounds. The choice of methodology depends on the specific properties of the analytes and the complexity of the sample matrix.
Gas Chromatography (GC) for Volatile Component Separation
Gas chromatography, typically coupled with mass spectrometry (GC-MS), is a widely used technique for the analysis of volatile and thermally stable compounds. dundee.ac.uk Synthetic cannabinoids, including ADB-PINACA and its analogues, are frequently analyzed using GC-MS. dundee.ac.uknih.govswgdrug.org The technique provides excellent separation efficiency and characteristic mass spectra that can be compared against spectral libraries for identification. dundee.ac.uk
However, a significant challenge in GC analysis is the potential for co-elution of structurally similar compounds, such as an active compound and its synthetic precursor. caymanchem.com For example, studies have shown that ADB-BUTINACA and its precursor ADB-INACA can co-elute on standard non-polar GC columns, complicating accurate quantification. caymanchem.com This highlights the necessity of careful method development and column selection to ensure adequate separation of all components of interest, which would be a critical step in developing a method for this compound.
Table 3: Example GC-MS Parameters for ADB-PINACA and Related Compounds
| Parameter | Method 1 (ADB-PINACA) swgdrug.org | Method 2 (ADB-BINACA) cfsre.org | Method 3 (ADB-4en-PINACA) cfsre.org |
|---|---|---|---|
| Column | Rtx-5MS (30m x 0.32mm, 0.5um) | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Carrier Gas | Helium | Helium | Helium |
| Oven Program | 50°C, ramp to 300°C at 30°C/min, hold for 15 min | 60°C for 0.5 min, ramp to 340°C at 35°C/min, hold for 6.5 min | 60°C for 0.5 min, ramp to 340°C at 35°C/min, hold for 6.5 min |
| Injection Port Temp. | 300°C | 265°C | 265°C |
| MS Scan Range | 40-600 m/z | 40-550 m/z | 40-550 m/z |
Liquid Chromatography (LC) Techniques for Isomer Resolution (e.g., HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) have become the most prevalent analytical tools for the detection and quantification of cannabinoids. researchgate.net These techniques are particularly suited for separating isomers that may be difficult to resolve by GC. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. rawdatalibrary.net
Despite the power of these techniques, resolving closely related isomers of synthetic cannabinoids remains a challenge. Chromatograms have shown unresolved peaks for ADB-PINACA and its isomers, underscoring the difficulty in achieving baseline separation. researchgate.net However, the use of modern UHPLC systems with sub-2 µm particle columns can provide the high efficiency needed for such separations. unipd.itnih.gov Studies have successfully developed UHPLC-HRMS methods to separate other synthetic cannabinoid isomer pairs, such as ADB-BINACA and AB-PINACA, demonstrating that with careful optimization of the column chemistry and mobile phase gradient, resolution is achievable. rawdatalibrary.netresearchgate.net
Chiral Chromatography for Enantiomeric Separation and Quantification
Many synthetic cannabinoids, likely including this compound, possess a chiral center in their structure, meaning they can exist as a pair of non-superimposable mirror images called enantiomers (typically designated as S and R). nih.govfrontiersin.org These enantiomers can have different biological activities. Therefore, the ability to separate and quantify individual enantiomers is crucial for a complete chemical characterization.
Chiral chromatography is a specialized form of liquid chromatography that uses a chiral stationary phase (CSP) to resolve enantiomers. nih.gov Research on other indazole-3-carboxamide synthetic cannabinoids has shown that specific polysaccharide-based CSPs, such as Lux® Amylose-1 and Lux® i-Cellulose-5, are effective for separating their enantiomers. nih.govfrontiersin.org In analyses of seized materials containing compounds like 5F-MDMB-PINACA, chiral HPLC confirmed that the (S)-enantiomer was predominant. nih.govfrontiersin.org The development of a chiral separation method would be a critical step in the comprehensive analysis of a specific enantiomer of this compound.
Table 4: Chiral Stationary Phases (CSPs) Used for Synthetic Cannabinoid Enantioseparation
| Chiral Stationary Phase | Base Material | Target Compounds nih.govfrontiersin.org |
|---|---|---|
| Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | SCRAs with a terminal methyl ester moiety (e.g., 5F-MDMB-PINACA) |
| Lux® i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) | SCRAs with a terminal amide moiety |
Development and Validation of Robust Analytical Protocols for this compound
The development of a robust and reliable analytical protocol for a specific compound like this compound requires a systematic approach and rigorous validation. The goal is to create a method that is not only accurate and precise but also practical for routine use in forensic or research laboratories.
The process begins with method development, which involves selecting the most appropriate analytical platform (e.g., LC-MS/MS, GC-MS) and optimizing all relevant parameters. This includes choosing the right chromatographic column, mobile phase or carrier gas, temperature program or gradient elution, and mass spectrometer settings to ensure the target analyte is successfully separated from matrix interferences and, crucially, from its other isomers.
Once a method is developed, it must be thoroughly validated to demonstrate its fitness for purpose. Method validation is performed according to established guidelines, and key parameters are assessed. unipd.it A validated UPLC-MS/MS method for detecting 29 synthetic cannabinoids in hair, for example, evaluated selectivity, linearity, accuracy, precision, recovery, and limits of detection and quantification. nih.gov Such validation ensures that the data generated by the method is reliable and legally defensible.
Table 5: Key Parameters for Analytical Method Validation
| Validation Parameter | Description |
|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. unipd.it |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov |
| Accuracy | The closeness of the measured value to the true value. nih.gov |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. unipd.itnih.gov |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. unipd.itnih.gov |
| Recovery | The efficiency of the extraction procedure of an analytical method within a limited range. unipd.itnih.gov |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.gov |
Reference Standard Preparation and Purity Assessment for this compound Research
The availability of high-purity analytical reference standards is a prerequisite for the accurate identification and quantification of this compound in forensic and research samples. cerilliant.com Commercially available reference standards of this compound are typically synthesized and purified to a high degree. caymanchem.comglpbio.com
The synthesis of ADB-PINACA and its analogues generally involves the coupling of an indazole-3-carboxamide core with an appropriate amine. unodc.org For this compound, with the formal name (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, the synthesis would likely follow a similar multi-step process. caymanchem.combertin-bioreagent.com While the specific synthetic route for isomer 4 is not publicly detailed, the synthesis of other ADB-PINACA metabolites and analogues has been described, providing a general framework for its preparation. nih.gov
Purity assessment of the reference standard is a critical step to ensure the reliability of analytical results. Commercial suppliers of this compound reference standards typically state a purity of ≥98%. caymanchem.com This high level of purity is essential to avoid misidentification and inaccurate quantification.
A combination of analytical techniques is employed to assess the purity of synthetic cannabinoid reference standards. High-performance liquid chromatography (HPLC) with UV or MS detection is a common method to determine the presence of impurities. The peak area percentage of the main component is used to estimate its purity. Gas chromatography with flame ionization detection (GC-FID) or MS can also be used for purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for purity determination. Quantitative NMR (qNMR) can be used to determine the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
The following table outlines the common methods used for the purity assessment of synthetic cannabinoid reference standards like this compound.
| Purity Assessment Technique | Principle | Typical Data Output |
| HPLC-UV/MS | Chromatographic separation of the main compound from impurities. | Chromatogram showing the main peak and any impurity peaks. Purity is often reported as a percentage based on peak area. |
| GC-FID/MS | Separation of volatile compounds and detection. | Chromatogram with peak areas corresponding to the main compound and impurities. |
| NMR Spectroscopy | Analysis of the molecular structure and quantification of components. | High-resolution spectra where the absence of significant impurity signals indicates high purity. qNMR provides a direct measure of absolute purity. |
In Vitro Pharmacological Investigations of Adb Pinaca Isomer 4
Cannabinoid Receptor (CB1 and CB2) Binding Affinity Profiles of ADB-PINACA Isomer 4 (In Vitro Studies)
Comprehensive searches of scientific databases and literature reveal a lack of studies that have specifically investigated the binding affinity of this compound for the CB1 and CB2 receptors.
There are no published radioligand binding assay data available for this compound. This type of assay is fundamental in determining the equilibrium dissociation constant (Ki) of a compound for its receptor, providing a quantitative measure of its binding affinity. Without such studies, the affinity of this compound for CB1 and CB2 receptors remains unknown.
Similarly, there is no information available from competitive binding studies involving this compound and known cannabinoid ligands. These studies are essential for understanding how a novel compound interacts with the receptor in the presence of other established ligands and for confirming its binding site.
Functional Activity Characterization of this compound at Cannabinoid Receptors (In Vitro Assays)
The functional activity of this compound, which describes its ability to activate cannabinoid receptors and initiate downstream signaling pathways, has not been characterized in the scientific literature.
No data from [³⁵S]GTPγS binding assays or other G protein activation assays for this compound are present in the available scientific literature. These assays are critical for determining the potency (EC50) and efficacy (Emax) of a compound as an agonist at G protein-coupled receptors like CB1 and CB2.
There is a lack of published research on the ability of this compound to recruit beta-arrestin or to modulate other signal transduction pathways associated with cannabinoid receptor activation. Understanding these pathways is important for elucidating the full pharmacological profile of a compound, including the potential for biased agonism.
Information regarding the effect of this compound on cyclic AMP (cAMP) levels is not available. Assays measuring the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels are a common method for assessing the functional activity of CB1 receptor agonists.
Structure-Activity Relationship (SAR) Studies of this compound and Related Analogs Based on In Vitro Data
The in vitro pharmacology of synthetic cannabinoids is largely dictated by their interaction with the cannabinoid receptors, CB1 and CB2. The structure of these compounds can be deconstructed into four key regions: the core (in this case, an indazole ring), the tail (an N-alkyl chain), the linker (a carboxamide group), and the head group (an amino acid-derived moiety). Variations in each of these regions can significantly impact receptor binding affinity (Ki) and functional potency (EC50).
For indazole-3-carboxamide synthetic cannabinoids, several key SAR principles have been established through in vitro studies of related compounds:
Head Group: The amino acid-derived head group is critical for receptor interaction. ADB-PINACA possesses a tert-leucinamide head group. Studies on analogous compounds have shown that bulky, lipophilic amino acid moieties generally confer high potency at the CB1 receptor. The specific structure of the head group in this compound, (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl), is a key determinant of its presumptive activity.
Tail: The N-pentyl tail of ADB-PINACA and its isomers is a common feature in many potent synthetic cannabinoids. In vitro studies have demonstrated that an alkyl chain of four to six carbons in this position is often optimal for high CB1 receptor affinity.
Core: The indazole core is a defining feature of this class of synthetic cannabinoids and is known to be a suitable scaffold for potent cannabinoid receptor agonists.
Linker: The carboxamide linker connects the core to the head group and its orientation and chemical nature are important for maintaining the correct spatial arrangement for receptor binding.
The "isomer 4" designation suggests a regioisomeric relationship to ADB-PINACA. Without specific structural information on how it differs from the parent compound, a precise prediction of its pharmacology is not possible. However, any alteration in the positions of substituents on the indazole core or the arrangement of the carboxamide linker would be expected to influence its interaction with the cannabinoid receptors, potentially altering its binding affinity and functional activity.
Comparative In Vitro Pharmacology of this compound with Other Synthetic Cannabinoids
To contextualize the potential in vitro pharmacology of this compound, it is useful to compare it with data from well-characterized synthetic cannabinoids. The following table presents in vitro data for several related indazole-3-carboxamide compounds.
| Compound | CB1 Ki (nM) | CB1 EC50 (nM) | CB2 Ki (nM) | CB2 EC50 (nM) |
|---|---|---|---|---|
| ADB-PINACA | 0.52 | 1.0 | 0.88 | 2.5 |
| 5F-ADB-PINACA | 0.29 | 0.48 | 0.45 | 1.2 |
| ADB-FUBINACA | 0.9 | 1.2 | 2.9 | 3.5 |
| AB-PINACA | 2.87 | 2.4 | 3.68 | 4.2 |
Data in this table is compiled from various scientific sources and is intended for comparative purposes only.
Based on the high potency of ADB-PINACA and its fluorinated analog, 5F-ADB-PINACA, it can be hypothesized that this compound would also exhibit potent agonist activity at both CB1 and CB2 receptors. The precise affinity and potency would be dependent on its specific isomeric structure. Generally, compounds within this chemical family are full agonists at both cannabinoid receptors.
In Vitro Metabolic Pathway Elucidation of Adb Pinaca Isomer 4
Enzymology and Reaction Kinetics of ADB-PINACA Isomer 4 Metabolism (In Vitro)
Detailed studies specifically elucidating the enzymology and reaction kinetics of this compound metabolism in vitro are not widely reported in the available literature. However, based on the metabolic studies of the parent compound ADB-PINACA and other synthetic cannabinoids, several enzyme systems are likely involved in the biotransformation of this compound.
Cytochrome P450 (CYP) enzymes are primary catalysts for the oxidative metabolism of many synthetic cannabinoids, including hydroxylations and oxidations observed for ADB-PINACA wikipedia.orgoup.comresearchgate.net. Therefore, various CYP isoforms are likely to play a significant role in the phase I metabolism of this compound. The specific CYP isoforms involved would typically be identified through incubation studies with individual recombinant human CYP enzymes or selective enzyme inhibitors.
Conjugative phase II metabolism, such as glucuronidation, has also been observed for ADB-PINACA wikipedia.orgoup.comresearchgate.net. UGT (UDP-glucuronosyltransferase) enzymes are responsible for catalyzing glucuronidation reactions. Thus, UGT enzymes are likely involved in the phase II metabolism of this compound, leading to the formation of glucuronide conjugates.
While carboxylesterases (CES) have been implicated in the hydrolysis of ester linkages in some synthetic cannabinoids, such as the hydrolysis of AB-PINACA researchgate.net, ADB-PINACA and its isomer 4 contain an amide linkage rather than an ester. Therefore, CES activity may not be a primary metabolic pathway for the core structure, although hydrolysis of other functional groups, if present, could potentially occur.
Specific reaction kinetic parameters (e.g., Km, Vmax, intrinsic clearance) for the enzymatic metabolism of this compound have not been found in the conducted searches. Such data are crucial for understanding the rate and efficiency of its biotransformation by specific enzymes and for predicting its metabolic fate in biological systems.
Due to the lack of specific data for this compound, a data table detailing the enzymology and reaction kinetics cannot be provided here. Research on related compounds suggests the involvement of CYP and UGT enzymes in their metabolism.
Development of Reference Standards for this compound Metabolites for Analytical Purposes
The development of validated analytical methods is crucial for the detection and identification of synthetic cannabinoids and their metabolites in biological samples for forensic and clinical toxicology. A key component of analytical method development is the availability of well-characterized reference standards for both the parent compound and its metabolites.
This compound is available as an analytical reference standard caymanchem.com. However, the development of reference standards specifically for the metabolites of this compound presents challenges, particularly due to the limited specific data on its metabolic pathways and the structures of its metabolites.
Based on the metabolic studies of ADB-PINACA, potential metabolites of this compound would likely include hydroxylated species, ketone derivatives, and glucuronide conjugates wikipedia.orgoup.comresearchgate.net. The exact positions of hydroxylation and oxidation on the molecule would need to be determined experimentally for this compound.
The process of developing reference standards for metabolites typically involves:
Metabolite Identification: Incubating the parent compound with relevant enzyme systems (e.g., human hepatocytes, liver microsomes) and identifying the structures of the resulting metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) oup.comresearchgate.net.
Synthesis or Isolation: Synthesizing the identified metabolites in a pure form or isolating them from biological matrices.
Characterization: Fully characterizing the synthesized or isolated metabolites using analytical techniques such as NMR spectroscopy, high-resolution MS, and chromatography to confirm their structure and purity.
For ADB-PINACA, reference standards for some metabolites, such as the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites, and the pentanoic acid metabolite, have been developed and are commercially available caymanchem.com. These standards for ADB-PINACA metabolites can potentially serve as a starting point or reference for anticipating the types of metabolites that might be formed from this compound, but the precise isomeric metabolic products would need experimental confirmation.
Forensic Analytical Science and Prevalence Data of Adb Pinaca Isomer 4
Detection and Identification of ADB-PINACA Isomer 4 in Seized Illicit Drug Materials
The detection and identification of synthetic cannabinoids, including this compound, in seized materials are critical functions of forensic laboratories. Due to the constantly evolving nature of new psychoactive substances (NPS), laboratories must employ advanced analytical techniques to accurately identify these compounds.
Various methods are utilized for the identification and analysis of synthetic cannabinoids, such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography-time of flight (HPLC-TOF), ultra-high-pressure liquid chromatography with photodiode array and quadrupole time of flight mass spectrometry (UPLC-PDA-QToF-MS), nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography and quadrupole time of flight mass spectrometry (LC-QTOF-MS), and liquid chromatography-high-resolution mass spectrometry (LC–HRMS). wikipedia.org These techniques are essential for determining the presence and structure of synthetic cannabinoids in complex matrices.
This compound has been identified in forensic samples, and its differentiation from other isomers, such as ADB-PINACA, is achievable using techniques like GC/MS. iiab.me The mass spectrum of this compound shows characteristic ions, including 215, 300, 145, and 131. iiab.me
Analysis in Herbal Mixtures and Infused Paper Samples
Synthetic cannabinoids are frequently encountered in seized materials in the form of herbal mixtures or infused paper samples. wikipedia.orgwikipedia.orgfrontiersin.org These preparations are often marketed as "legal highs" or synthetic cannabis products. frontiersin.org The process typically involves dissolving the synthetic cannabinoid powder in an organic solvent and then spraying or soaking plant material or paper with the solution, followed by evaporation of the solvent. frontiersin.org This method can lead to an inhomogeneous distribution of the active compound within the material. frontiersin.org
Analysis of herbal mixtures often involves sampling the material, taking care to avoid visible plant particles, and using techniques like ion mobility spectrometry (IMS) for preliminary screening. frontiersin.org For more definitive identification, techniques like GC-MS or LC-MS are employed after appropriate extraction procedures. wikipedia.orgfrontiersin.org
Infused paper samples, sometimes referred to as "blotters," have also been identified as a matrix for synthetic cannabinoid delivery, particularly in custodial settings. wikipedia.orgwikipedia.org Analysis of these samples requires methods capable of extracting the compound from the paper matrix before instrumental analysis. wikipedia.org
Analysis in Powder and Crystalline Forms
Synthetic cannabinoids, including this compound, can also be seized in powder or crystalline forms. wikipedia.orgfrontiersin.orgnih.govresearchgate.netnih.gov Pure synthetic cannabinoids are often described as fine crystalline powders with colors ranging from white to grey, brownish, or yellowish hues. frontiersin.org this compound is available as a crystalline solid for forensic and research applications. nih.govresearchgate.netnih.gov
Analysis of powder and crystalline samples typically involves dissolving a small amount of the material in a suitable solvent and then analyzing it using techniques such as GC-MS, LC-MS, or NMR spectroscopy for structural confirmation. wikipedia.orgfrontiersin.orgnih.gov The GC/MS analysis of this compound in its pure form provides characteristic retention times and mass fragmentation patterns crucial for its identification. iiab.me
Global and Regional Trends in the Emergence and Seizure of this compound
Specific, detailed global and regional prevalence data and seizure statistics solely for this compound are limited in the available search results. However, the emergence and seizure data for related synthetic cannabinoids provide context for the trends observed in the illicit drug market.
Synthetic cannabinoids as a group have represented a significant portion of new psychoactive substance seizures in Europe. wikipedia.org Compounds like MDMB-4en-PINACA, a related synthetic cannabinoid, have shown a dramatic increase in prevalence and seizures in various regions, including Europe and the United States, in recent years. wikipedia.orgwikipedia.orgnih.govuni.luuni.lusigmaaldrich.com For instance, MDMB-4en-PINACA was identified in thousands of reports in the United States since 2019 and was the most common synthetic cannabinoid identified by the DEA in 2021. wikipedia.orgsigmaaldrich.com Seizures of MDMB-4en-PINACA have been reported in various forms, including herbal material, powders, and infused paper. wikipedia.orgnih.gov
Analytical Challenges in Differentiating this compound from Related Isomers and Analogs in Forensic Samples
A significant analytical challenge in forensic laboratories is the differentiation of closely related synthetic cannabinoid isomers and analogs. iiab.mewikipedia.orgwikipedia.orghandwiki.orgnih.govnih.gov Isomers share the same molecular formula and molecular weight but differ in the arrangement of their atoms, leading to similar chemical and physical properties. iiab.me This similarity can result in close retention times in chromatographic methods and similar fragmentation patterns in mass spectrometry, making definitive identification difficult using standard techniques alone. wikidoc.org
This compound is a regioisomer of ADB-PINACA nih.govresearchgate.netnih.gov, meaning they have the same chemical formula (C19H28N4O2) and molecular weight (344.5) but differ in the position of a functional group or structural feature. nih.govresearchgate.net Differentiating such isomers requires sophisticated analytical approaches. While standard GC-MS can be challenging for isomer differentiation, specific methods and careful evaluation of small differences in retention times and fragmentation patterns can be employed. iiab.mewikidoc.org The availability of reference standards for specific isomers, such as this compound, is crucial for accurate identification and differentiation. nih.govresearchgate.netnih.gov
Advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy offer greater discriminatory power for structural elucidation and differentiation of isomers when reference standards are unavailable or when chromatographic separation is insufficient. wikipedia.org Optimized chromatographic conditions and monitoring of unique product ions in mass spectrometry are also essential for clear distinction between closely related compounds. wikipedia.orghandwiki.org
Microscopic and Macroscopic Analysis of this compound Preparations
Macroscopic and microscopic analysis of seized drug materials can provide initial clues about the nature of the substance and its preparation. Macroscopically, this compound, in its pure form, is described as a crystalline solid. nih.govresearchgate.netnih.gov As a powder, it would likely exhibit the general appearance of synthetic cannabinoid powders, which range in color from white to yellowish or brownish. frontiersin.org
In seized illicit preparations, such as herbal mixtures, the presence of crystalline material on the surface of the plant matter can sometimes be observed under a microscope. frontiersin.org This suggests that the synthetic cannabinoid, in powder form, may have been mixed with or applied to the plant material. frontiersin.org Microscopic analysis can help in identifying the plant matrix and observing the physical form of the admixed substance. However, it is important to note that the appearance can vary depending on the manufacturing method and the presence of other substances.
Application of Chemometrics and Data Science in Forensic Profiling of this compound Seizures
Chemometrics and data science play an increasingly important role in forensic science, including the profiling of synthetic cannabinoid seizures. These approaches involve the application of mathematical and statistical methods to analytical data to extract meaningful information.
In the context of synthetic cannabinoid seizures, chemometrics can be applied to analytical data obtained from techniques like GC-MS or LC-MS to identify patterns related to the synthesis route, impurities, and potential clandestine laboratories. By analyzing variations in the chemical profile of seized samples containing this compound, forensic scientists can potentially link different seizures, understand distribution networks, and gain insights into the manufacturing process. uni.lu
Regulatory and Chemical Control Perspectives on Adb Pinaca Isomer 4
Chemical Structural Analogues and Legislative Control Strategies for ADB-PINACA Isomer 4
Legislative control strategies for synthetic cannabinoids often utilize the concept of structural analogy to encompass a range of related compounds under existing regulations. ADB-PINACA belongs to the indazole-3-carboxamide family of synthetic cannabinoids. wikipedia.org this compound is specifically identified as a regioisomer of ADB-PINACA. bertin-bioreagent.com This means it shares the same chemical formula as ADB-PINACA but differs in the arrangement of atoms.
Control strategies frequently target core structures or specific substituent groups known to confer cannabinoid activity. Given that ADB-PINACA is a Schedule I controlled substance in the United States and is controlled in other jurisdictions, regulatory frameworks may extend to its isomers and structural analogues based on their chemical similarity and potential for similar pharmacological effects. wikipedia.orgunodc.orgcaymanchem.com For instance, the temporary scheduling of certain synthetic cannabinoids in the United States explicitly includes their optical, positional, and geometric isomers. federalregister.govfederalregister.gov
The structural core of ADB-PINACA includes an indazole group substituted at the N1 position with a pentyl chain and a carboxamide group at the 3-position, which is further substituted with a tert-leucine group. wikipedia.orgcaymanchem.com this compound, as a regioisomer, would maintain these core components but with a variation in their connectivity or position. This structural relationship is a key factor in how legislative controls are applied, aiming to capture novel variants as they emerge.
International Frameworks for Chemical Scheduling and Control of Synthetic Cannabinoids Based on Structure
International drug control is primarily governed by the United Nations drug control conventions. While many synthetic cannabinoids are not explicitly listed in these conventions, national and regional authorities have implemented scheduling measures. europa.eu The scheduling process often considers the compound's potential for abuse, pharmacological effects, and scientific evidence. federalregister.govfederalregister.gov
Structure-activity relationship (SAR) studies play a crucial role in informing international and national scheduling decisions. tga.gov.auunodc.org These studies examine how variations in chemical structure affect a compound's binding affinity and efficacy at cannabinoid receptors. tga.gov.aueuropa.eu By understanding the SARs of known controlled synthetic cannabinoids, regulatory bodies can anticipate the potential activity of novel analogues and isomers, such as this compound, and implement controls proactively. mdpi.com
Some jurisdictions employ generic scheduling or "に関する法律 (analogue)" clauses that control substances based on their structural relationship to already controlled substances, even if the novel compound is not specifically named. This approach attempts to circumvent the challenge posed by the continuous emergence of new synthetic cannabinoids with minor structural modifications.
Challenges in the Chemical Classification of Novel ADB-PINACA Isomers and Derivatives
The rapid proliferation of novel synthetic cannabinoids, including isomers and derivatives of compounds like ADB-PINACA, presents significant challenges for chemical classification and control. acs.orgliu.edu The subtle structural differences between isomers, such as regioisomers like this compound and its parent compound, can lead to variations in their pharmacological profiles, metabolism, and detectability. nih.govmdpi.com
Distinguishing between isomers can be particularly challenging using standard analytical techniques, as they may have identical molecular weights and similar fragmentation patterns in mass spectrometry. nih.gov Advanced analytical methods, such as high-resolution mass spectrometry and chromatographic techniques optimized for isomer separation, are often required for definitive identification and differentiation. nih.gov
Furthermore, the illicit synthesis of these compounds can result in products with varying purity and the presence of synthetic byproducts and precursors, further complicating chemical analysis and classification. diva-portal.orgscitechnol.com The lack of readily available reference standards for newly emerging isomers, including this compound whose physiological and toxicological properties have not been determined, also hinders their timely identification and characterization by forensic and public health laboratories. bertin-bioreagent.comnih.gov
Role of Scientific Research in Informing Chemical Scheduling Decisions for this compound
Scientific research is fundamental to the effective scheduling and control of synthetic cannabinoids. Research provides critical data on the chemical structure, pharmacological activity, metabolism, and analytical characteristics of these compounds. tga.gov.auliu.eduunodc.org For this compound, research is needed to determine its specific properties, particularly its interaction with cannabinoid receptors and its metabolic fate. bertin-bioreagent.com
Studies investigating the SARs of ADB-PINACA and its related compounds can help predict the potential effects of this compound based on its structural relationship. tga.gov.auunodc.orgdrugsandalcohol.ie Analytical research is essential to develop and validate methods for the detection and identification of this compound in various matrices, such as biological samples and seized materials. liu.edu
Regulatory bodies rely on scientific evidence provided by researchers to assess the risks posed by novel synthetic cannabinoids and to inform scheduling decisions. federalregister.govfederalregister.gov The timely dissemination of research findings through publications and scientific报告 is crucial for enabling a coordinated international response to the emergence of new isomers and derivatives.
Precursor Chemical Control and Monitoring Relevant to ADB-PINACA Synthesis
Controlling the precursor chemicals used in the synthesis of synthetic cannabinoids is a key strategy to disrupt their illicit manufacture. The synthesis of ADB-PINACA and its isomers, including this compound, involves specific chemical building blocks. While the precise synthesis route for this compound may vary, the synthesis of related indazole-3-carboxamides typically involves the functionalization of an indazole core and the coupling with an amino acid derivative.
Recent trends in illicit synthesis have shown the use of unscheduled "tail-less" precursors that can be converted into controlled synthetic cannabinoids through a single reaction step. diva-portal.orgresearchgate.net Identifying and monitoring the trade and diversion of these precursor chemicals is essential for preventing the clandestine synthesis of ADB-PINACA isomers and other synthetic cannabinoids. International cooperation and intelligence sharing on the identification and trafficking of precursor chemicals are vital for effective control.
Efforts to control precursors face challenges as manufacturers of novel synthetic cannabinoids can quickly adapt synthetic routes and utilize alternative, unregulated chemicals. diva-portal.org Therefore, a dynamic approach to precursor control, informed by ongoing research into synthetic routes and seized drug analysis, is necessary.
Q & A
Q. What are the key structural and physicochemical properties of ADB-PINACA isomer 4, and how do they influence experimental design?
this compound (C₁₉H₂₈N₄O₂, molecular weight 344.5) is a region-isomer of ADB-PINACA, characterized by its (S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide structure . Its UV/Vis λmax at 210 and 301 nm suggests photostability considerations for storage (-20°C, ≥5-year stability) and handling . Structural differences from other isomers, such as the position of the amino-oxo-pentyl group, may affect receptor binding kinetics and solubility, necessitating tailored solvent systems in assays .
Q. Which analytical techniques are recommended for initial characterization and purity assessment of this compound?
High-resolution mass spectrometry (HRMS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF-MS) are critical for structural confirmation, with this compound showing distinct fragments (e.g., m/z 345.2281 [M+H]<sup>+</sup> and neutral losses like carboxamide (m/z 300.2065)) . Gas chromatography-mass spectrometry (GC-MS) retention times (e.g., ~7.96 min) and isotopic patterns (5 ppm mass tolerance) further aid identification . Purity validation ≥98% requires complementary methods like UV spectrophotometry and nuclear magnetic resonance (NMR) .
Q. How should researchers ensure stability and reproducibility in assays involving this compound?
Store the compound at -20°C in airtight, light-protected containers to prevent degradation . Pre-experiment solubility testing in dimethyl sulfoxide (DMSO) or ethanol is advised, with concentration-response curves (e.g., 10<sup>−6</sup>–10<sup>9</sup> nM) to establish dynamic ranges in receptor-binding assays . Include internal standards (e.g., deuterated analogs) in mass spectrometry workflows to control for matrix effects .
Advanced Research Questions
Q. What metabolic pathways differentiate this compound from its fluorinated analogs, and how can these be leveraged for forensic identification?
In human hepatocyte incubations, this compound undergoes hydroxylation at C1–C4 positions, forming keto-pentyl (m/z 213.1019) and hydroxypentyl (m/z 231.1124) metabolites, distinct from 5F-ADB-PINACA’s oxidative defluorination products (e.g., pentanoic acid, m/z 249.1230) . Optimized chromatographic gradients (e.g., 4.18–4.44 min retention windows) and MS/MS transitions (e.g., m/z 213→145) are critical to resolve positional isomer metabolites . Hydrolysis of glucuronidated phase II metabolites (e.g., A3 and F6) enhances detection sensitivity in urine .
Q. How can computational models improve spectroscopic characterization of this compound?
Density functional theory (DFT) with scaling factors (0.46–2.4% error) predicts vibrational modes for Surface-Enhanced Raman Spectroscopy (SERS), aiding rapid identification . For novel isomers, refine computational parameters using reference data from structural analogs (e.g., JWH-175) to account for indazole ring distortions and alkyl chain conformations .
Q. What in vitro models best recapitulate the pharmacodynamics of this compound at cannabinoid receptors?
Humanized CB1R yeast biosensors provide dose-dependent fluorescence responses (EC50 curves) to assess binding affinity and functional activity . Comparative studies with AB-PINACA and ADB-FUBINACA analogs can clarify isomer-specific efficacy. For toxicity screening, pair hepatocyte metabolism data (3-hour incubations) with calcium flux assays in neuronal cell lines to evaluate neurotoxicity potential .
Q. What strategies resolve contradictions in isomer-specific data across studies?
Discrepancies in metabolite profiles or receptor affinities often arise from analytical sensitivity (e.g., HRMS vs. GC-MS) or incubation conditions (e.g., hepatocyte batch variability) . Cross-validate findings using orthogonal methods: for example, confirm HRMS-identified metabolites (e.g., A12, F7) with synthesized reference standards and <sup>13</sup>C-NMR . Meta-analyses of fragmentation libraries (e.g., m/z 233.1283→145.0394) improve cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
